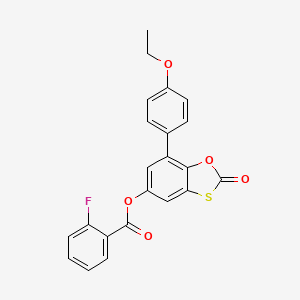![molecular formula C18H22ClN3O3S B11402130 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11402130.png)
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C₁₇H₁₈ClNO₄ , is a fascinating member of the pyrimidine family. Its structure combines a pyrimidine core with functional groups that confer unique properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes::
- The isocyanate reacts with N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide to form the desired compound.
5-Chloro-2,4-dimethoxyphenyl isocyanate: serves as a key intermediate. It can be synthesized from via reaction with or .
- Isocyanate formation: Phosgene or diphosgene in anhydrous solvent.
- Compound formation: N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in a suitable solvent.
Industrial Production:: Industrial-scale production typically involves optimized batch or continuous processes. specific details remain proprietary.
Chemical Reactions Analysis
Reactions::
Substitution: The compound can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Oxidation: Oxidation of the sulfur atom could lead to sulfoxides or sulfones.
Substitution: Alkyl halides, amines, or thiols as nucleophiles.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).
- Nucleophilic substitution: Various derivatives with modified substituents.
- Reduction: Secondary amines.
- Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects (e.g., antitumor, anti-inflammatory).
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H22ClN3O3S |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H22ClN3O3S/c1-4-9-26-18-21-11-13(19)16(22-18)17(23)20-8-7-12-5-6-14(24-2)15(10-12)25-3/h5-6,10-11H,4,7-9H2,1-3H3,(H,20,23) |
InChI Key |
BNBBLBLLYXFXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}-2,6-dimethylmorpholine](/img/structure/B11402049.png)

![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11402057.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide](/img/structure/B11402068.png)
![6-ethyl-4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11402070.png)
![7-(4-chlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11402074.png)
![methyl [6,10-dimethyl-3-(4-methylbenzyl)-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B11402076.png)
![2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11402081.png)
![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B11402086.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B11402088.png)
![N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B11402095.png)
![5-chloro-2-(methylsulfonyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B11402103.png)

